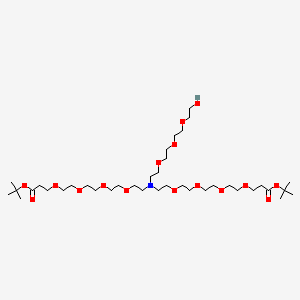
N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester)
描述
N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester): is a branched polyethylene glycol (PEG) derivative. It contains a hydroxy group, a t-butyl ester, and a PEG chain. This compound is often used in various chemical and biological applications due to its unique properties, such as solubility in water and organic solvents, and its ability to be further derivatized.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester) typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material, such as a hydroxy group-containing compound, with PEG chains.
Protection: The hydroxy groups are protected using t-butyl ester groups to prevent unwanted reactions during subsequent steps.
Coupling: The protected PEG chains are then coupled with the desired functional groups to form the final compound.
Industrial Production Methods: Industrial production of N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester) involves large-scale synthesis using similar steps as described above. The process is optimized for high yield and purity, often involving:
Batch or continuous flow reactors: for efficient mixing and reaction control.
Purification techniques: such as chromatography and crystallization to achieve high purity.
Quality control measures: to ensure consistency and reproducibility of the final product.
化学反应分析
Types of Reactions: N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Halides or amines.
科学研究应用
Chemistry:
Polymer Chemistry: Used as a building block for synthesizing PEG-based polymers.
Surface Modification: Employed in modifying surfaces to improve biocompatibility and reduce protein adsorption.
Biology:
Drug Delivery: Utilized in the development of drug delivery systems to enhance solubility and stability of therapeutic agents.
Bioconjugation: Used for conjugating biomolecules, such as proteins and peptides, to improve their pharmacokinetic properties.
Medicine:
Pharmaceutical Formulations: Incorporated into formulations to improve drug solubility and bioavailability.
Diagnostic Imaging: Used in the development of contrast agents for imaging techniques like MRI.
Industry:
Coatings and Adhesives: Applied in the formulation of coatings and adhesives to enhance their properties.
Cosmetics: Used in cosmetic formulations for its moisturizing and solubilizing properties.
作用机制
The mechanism of action of N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester) is primarily based on its ability to modify the physical and chemical properties of the molecules it is conjugated with. The PEG chains provide steric hindrance, which can reduce protein adsorption and enhance solubility. The hydroxy and ester groups allow for further chemical modifications, enabling the compound to be tailored for specific applications.
Molecular Targets and Pathways:
Drug Delivery: Targets cellular uptake pathways to enhance the delivery of therapeutic agents.
Bioconjugation: Interacts with biomolecules to improve their stability and pharmacokinetics.
相似化合物的比较
N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester: Contains a Boc-protected amino group instead of a bis(PEG4-t-butyl ester) group.
N-(Hydroxy-PEG3)-N-methyl-PEG4-t-butyl ester: Contains a methyl group instead of a bis(PEG4-t-butyl ester) group.
Uniqueness:
N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester): is unique due to its branched structure, which provides multiple sites for further derivatization. This allows for greater flexibility in designing PEG-based compounds for specific applications.
属性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H75NO16/c1-37(2,3)54-35(41)7-13-43-19-25-49-31-33-52-28-22-46-16-10-39(9-15-45-21-27-51-30-24-48-18-12-40)11-17-47-23-29-53-34-32-50-26-20-44-14-8-36(42)55-38(4,5)6/h40H,7-34H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNABBFTEGRMNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCO)CCOCCOCCOCCOCCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H75NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
802.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















